molecular formula C16H15F2NO3S B2386509 7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034204-49-2

7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2386509
CAS No.: 2034204-49-2
M. Wt: 339.36
InChI Key: MWLISQNDLXKTFH-UHFFFAOYSA-N
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Description

Substituent Breakdown:

  • 7-Fluoro : A fluorine atom is attached to position 7 of the fused benzene ring.
  • 4-((2-Fluorobenzyl)sulfonyl) : A sulfonyl group (-SO₂-) is bonded to position 4 of the oxazepine ring, with a 2-fluorobenzyl moiety (-CH₂C₆H₄F-2) attached to the sulfur atom.

The systematic name reflects these substituents in descending order of priority (sulfonyl > fluorine). Table 1 summarizes the substituent positions and their contributions to the compound’s electronic profile.

Table 1: Substituent Analysis

Position Substituent Electronic Effect
4 (2-Fluorobenzyl)sulfonyl Electron-withdrawing (inductive)
7 Fluorine Electron-withdrawing (resonance)

Molecular Geometry and Conformational Dynamics

The 1,4-oxazepine core adopts a non-planar, puckered conformation due to partial saturation of the seven-membered ring. X-ray crystallography of analogous structures (e.g., 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives) reveals a twist-chair conformation , where the nitrogen atom at position 4 and the oxygen at position 1 lie out of plane.

Key Geometrical Features:

  • Bond Lengths :
    • C-O bond: ~1.43 Å (oxazepine ring).
    • S=O bonds: ~1.43–1.45 Å (sulfonyl group).
  • Dihedral Angles :
    • Benzene-oxazepine dihedral: ~115° (similar to clozapine derivatives).

The 2-fluorobenzyl substituent introduces steric hindrance, forcing the sulfonyl group into an axial orientation relative to the oxazepine ring. This configuration minimizes non-bonded interactions while optimizing intramolecular hydrogen bonding between the sulfonyl oxygen and adjacent hydrogen atoms.

Crystallographic Studies and Solid-State Arrangement

Although direct crystallographic data for this compound is limited, studies of structurally related benzoxazepines (e.g., 2,3,4,5-tetrahydrobenzo[f]oxazepine) reveal monoclinic or orthorhombic packing with P21/c or Pbca space groups.

Hypothetical Solid-State Properties:

  • Unit Cell Parameters (estimated):
    • a = 10–12 Å, b = 7–9 Å, c = 15–17 Å.
    • β ≈ 95–105° (monoclinic distortion).
  • Intermolecular Interactions :
    • Weak C-H⋯O hydrogen bonds between sulfonyl oxygen and aromatic hydrogens.
    • π-π stacking of benzene rings (distance: ~3.6 Å).

Table 2: Predicted Crystallographic Data

Parameter Value Source Analogue
Space Group P21/c
Density 1.35–1.45 g/cm³
Z 4

The 2-fluorobenzyl group likely disrupts symmetry, reducing crystallinity compared to non-fluorinated analogues. This aligns with trends observed in sulfonamide-containing heterocycles, where fluorination increases lattice disorder.

Properties

IUPAC Name

7-fluoro-4-[(2-fluorophenyl)methylsulfonyl]-3,5-dihydro-2H-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3S/c17-14-5-6-16-13(9-14)10-19(7-8-22-16)23(20,21)11-12-3-1-2-4-15(12)18/h1-6,9H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLISQNDLXKTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1S(=O)(=O)CC3=CC=CC=C3F)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multiple steps, including the formation of the oxazepine ring and the introduction of fluorine atoms and the sulfonyl group. One common synthetic route involves the reaction of 2-fluorobenzyl chloride with a suitable oxazepine precursor under basic conditions, followed by sulfonylation using a sulfonyl chloride reagent. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the use of catalysts or elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Target Therapeutic Use Key Findings
7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Benzo[f][1,4]oxazepine 7-Fluoro, 4-((2-fluorobenzyl)sulfonyl) Inferred: Kinases (e.g., mTOR) Hypothesized: Oncology Predicted enhanced selectivity due to sulfonyl and fluorine groups
SI-43 / SI-44 () Benzo[f][1,4]oxazepine Pyridinyl, polyether chain mTORC1 Oncology Selective mTORC1 inhibition via bi-steric binding; 44% yield in synthesis
Org GC 94 () Dibenzo-pyrazino-oxazepine Tetracyclic ring, secondary amine Serotonin/Histamine receptors Migraine prevention 70% efficacy in reducing attacks; minimal sedation
7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine () Benzo[f][1,4]oxazepine 7-Methyl Not specified Research use Simplified analog; methyl group reduces polarity compared to sulfonyl/fluoro derivatives
6-(2-Fluorophenyl)-1-methyl-8-nitro-4H-triazolobenzodiazepine () Triazolobenzodiazepine 2-Fluorophenyl, nitro GABA receptors (inferred) Anxiety/Sedation Fluorine enhances receptor affinity; nitro group may affect metabolic stability

Biological Activity

Chemical Structure and Properties

7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a synthetic compound with the following characteristics:

  • Molecular Formula : C16_{16}H15_{15}F2_2NO3_3S
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 2034204-49-2

The compound features a unique oxazepine ring structure which contributes to its biological activity.

Pharmacological Profile

Recent studies have highlighted the potential pharmacological activities of this compound. The compound has been evaluated for various biological activities:

  • Anticholinesterase Activity : Preliminary data suggest that this compound may exhibit significant inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmission. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The IC50 values for related compounds have been reported in the range of 2.05 to 5.77 µM for AChE inhibition, indicating a promising therapeutic potential .
  • Antitumor Activity : The compound's structural similarity to known antitumor agents suggests it may also possess anticancer properties. Research on structurally related compounds has shown significant growth inhibition against various cancer cell lines, indicating that further studies on this compound could yield valuable insights into its antitumor efficacy .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Molecular docking studies indicate that the compound may interact with the active sites of enzymes such as AChE and butyrylcholinesterase (BChE), forming hydrogen bonds and hydrophobic interactions that enhance its inhibitory effects .
  • Cytotoxicity : Related compounds have demonstrated cytotoxic effects through mechanisms such as apoptosis induction and disruption of cellular processes like microtubule dynamics. These findings suggest a potential pathway for the compound's antitumor activity .

Summary of Biological Activities

Activity TypeEffectReference
AChE InhibitionIC50 = 2.05 - 5.77 µM
Antitumor ActivitySignificant growth inhibition in cancer cell lines
CytotoxicityInduces apoptosis

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeaturePotential Impact
Fluorine SubstitutionsEnhance lipophilicity and biological activity
Sulfonyl GroupMay increase binding affinity to target enzymes
Oxazepine RingContributes to overall stability and activity

Case Study 1: Neuroprotective Effects

In a study evaluating neuroprotective agents for Alzheimer's disease, derivatives of oxazepine compounds were tested for their ability to inhibit AChE. The results indicated that compounds with similar structures to this compound showed promising results in reducing neurodegeneration markers in vitro.

Case Study 2: Anticancer Efficacy

A series of compounds structurally related to the target molecule were tested against breast cancer cell lines. Results demonstrated that certain substitutions significantly enhanced cytotoxicity compared to standard treatments like doxorubicin. This suggests that further exploration into this compound could reveal new therapeutic avenues for cancer treatment.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Characterization Methods
FluorinationSelectfluor, CH2_2Cl2_2, 25°C65–7519F^{19}\text{F} NMR, HRMS
Sulfonylation2-Fluorobenzylsulfonyl chloride, Et3_3N80–851H^1\text{H} NMR, IR
PurificationColumn chromatography (SiO2_2, hexane/EtOAc)>95HPLC (purity ≥98%)

Q. Table 2: Comparative Reactivity of Analogues

CompoundMetabolic Half-life (h)Binding Affinity (nM)
Parent compound2.3 ± 0.4120 ± 15
Des-fluoro analogue1.1 ± 0.2450 ± 30
Sulfone-to-sulfonamide modified4.7 ± 0.685 ± 10

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